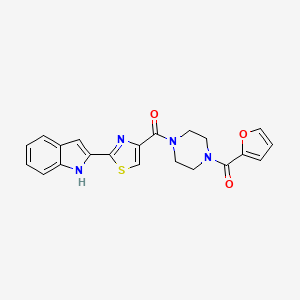
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic structures, including indole, thiazole, furan, and piperazine rings. These heterocyclic compounds are known for their significant biological activities and are often found in various pharmacologically active molecules.
Mécanisme D'action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Given the wide range of activities associated with indole derivatives, it could potentially impact a variety of biochemical pathways .
Pharmacokinetics
Indole derivatives are generally well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole-Thiazole Moiety: This can be achieved through a cyclization reaction involving a precursor containing both indole and thiazole functionalities.
Attachment of the Furan-2-Carbonyl Group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.
Final Coupling Reaction: The indole-thiazole intermediate is then coupled with the furan-2-carbonyl piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group attached to the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the indole, thiazole, and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: Binds to various biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(1H-indol-3-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings makes it unique.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : The synthetic route is relatively straightforward, making it accessible for research and industrial applications.
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Propriétés
IUPAC Name |
furan-2-yl-[4-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(24-7-9-25(10-8-24)21(27)18-6-3-11-28-18)17-13-29-19(23-17)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNSGBCGWRSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B2706302.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)
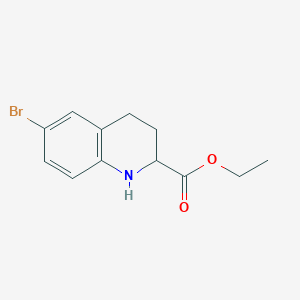
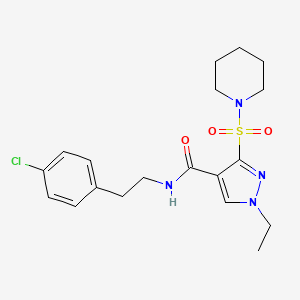
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)
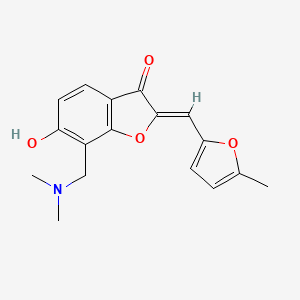
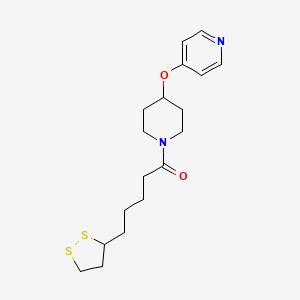
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)
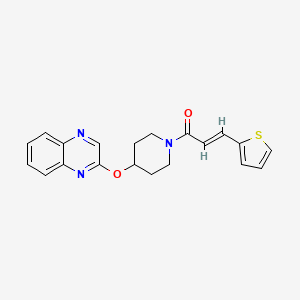
![3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2706316.png)
![5-chloro-2-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2706320.png)
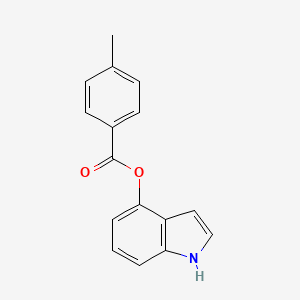
![N-(3-fluoro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide](/img/structure/B2706324.png)
